REACTION_CXSMILES
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Cl[CH2:2][CH:3]=O.[CH3:5][O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[N:10][CH:9]=1>C(O)C>[CH3:5][O:6][C:7]([C:8]1[CH:13]=[CH:12][C:11]2[N:10]([CH:2]=[CH:3][N:14]=2)[CH:9]=1)=[O:15]
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Name
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|
Quantity
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4.6 mL
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Type
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reactant
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Smiles
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ClCC=O
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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COC(C1=CN=C(C=C1)N)=O
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Name
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Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo
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Type
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DISSOLUTION
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Details
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the crude product is dissolved in water (400 ml)
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Type
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ADDITION
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Details
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The aqueous solution is treated with sodium bicarbonate to pH=8
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Type
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EXTRACTION
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Details
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extracted with DCM (3×250 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C=1C=CC=2N(C1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |